N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide
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Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide is a complex organic compound known for its unique structural properties. This compound is a Schiff base, synthesized through a condensation reaction between anthracene-9-carbaldehyde and N-phenyl-p-phenylenediamine . Schiff bases are known for their versatility in various chemical applications, including their use as ligands in coordination chemistry and their potential biological activities.
Preparation Methods
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between anthracene-9-carbaldehyde and N-phenyl-p-phenylenediamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the Schiff base.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours, allowing the reactants to combine and form the desired product. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).
Chemical Reactions Analysis
N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various molecular targets, including metal ions and biological macromolecules such as proteins and nucleic acids.
Pathways Involved: The interaction with metal ions can lead to the formation of coordination complexes, which may exhibit unique catalytic or photophysical properties.
Comparison with Similar Compounds
N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide can be compared with other similar compounds:
Similar Compounds: Compounds such as N-[(E)-anthracen-9-ylmethylideneamino]-N4-phenylbenzene-1,4-diamine and other Schiff bases derived from anthracene-9-carbaldehyde and various amines.
Uniqueness: The uniqueness of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide lies in its specific structural features, which confer distinct photophysical and chemical properties.
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4/c1-2-12-22(13-3-1)30-27(26-16-8-9-17-28-26)31-29-19-25-23-14-6-4-10-20(23)18-21-11-5-7-15-24(21)25/h1-19H,(H,30,31)/b29-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKZBQNUMMFHC-VUTHCHCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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